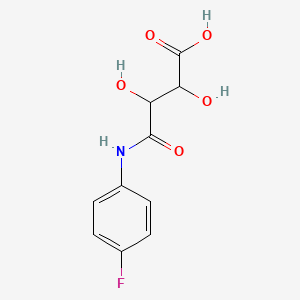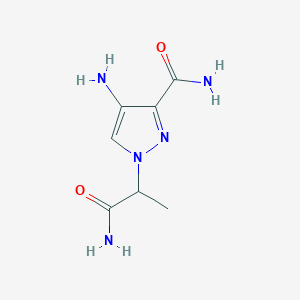
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C7H10N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a carboxylic acid derivative. One common method involves the reaction of hydrazine with a deficiency of carboxylic acid, followed by the removal of water by distillation . This process can be carried out under various conditions, including the use of an inert gas to protect the reaction from moisture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation and storage are essential to maintain the stability of the compound .
化学反応の分析
Types of Reactions
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized molecules
作用機序
The mechanism of action of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Amino-1,2,4-triazole: Another nitrogen-containing heterocycle with similar structural features.
3-Methylpyrazole-1-carboxamide: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
4-amino-1-(1-amino-1-oxopropan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-3(6(9)13)12-2-4(8)5(11-12)7(10)14/h2-3H,8H2,1H3,(H2,9,13)(H2,10,14) |
InChIキー |
BSPBXOSDHOHSNX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)N1C=C(C(=N1)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


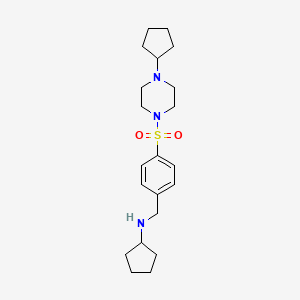
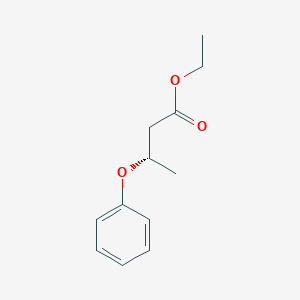
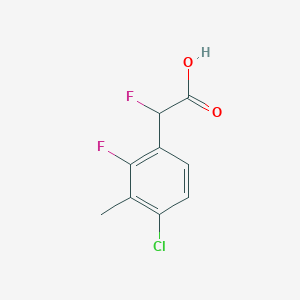

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
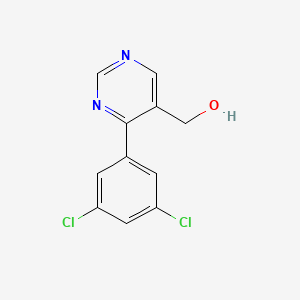
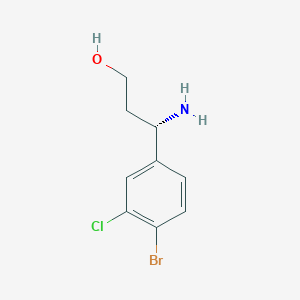
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
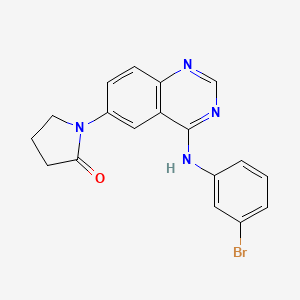
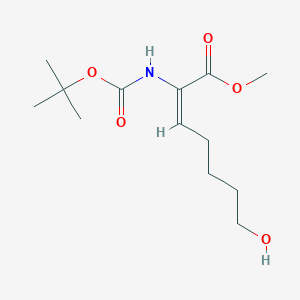
amine](/img/structure/B13085429.png)
